N-benzyl-6-chloropyrimidin-4-amine
Overview
Description
N-Benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative with the molecular formula C₁₁H₁₀ClN₃ and a molecular weight of 219.67 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrimidin-4-amine typically involves the reaction of 6-chloropyrimidin-4-amine with benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
N-Benzyl-6-chloropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-6-chloropyrimidin-4-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6-Chloropyrimidin-4-amine: A precursor in the synthesis of N-Benzyl-6-chloropyrimidin-4-amine.
N-Benzyl-4-chloropyrimidin-2-amine: A structural isomer with different substitution patterns.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
N-benzyl-6-chloropyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyl group and a chlorine atom at specific positions on the pyrimidine ring, which contributes to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 219.67 g/mol
- Melting Point : 116-117°C
- Boiling Point : 381°C
- LogP : 2.815 (indicating moderate lipophilicity)
Biological Activity
This compound exhibits notable biological activity, particularly as an inhibitor in various biochemical pathways. The compound's mechanism of action primarily involves its interaction with specific biological targets, leading to inhibition of key enzymatic functions.
Inhibition Studies
Research indicates that this compound can inhibit several pathways, including those involved in cancer cell proliferation and inflammation. Its derivatives have shown promise in targeting:
- Kinase Inhibition : The compound has been studied for its ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their impact on activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Benzyl group, Chlorine at position 6 | Potential inhibitor of various enzymes |
6-Chloropyrimidine | Chlorine at position 6 | Lacks benzyl substitution |
N-Benzylpyrimidinamine | Benzyl group attached to pyrimidine | Different nitrogen positioning |
2-Amino-6-chloropyrimidine | Amino group at position 2 | Varies in biological activity compared to N-benzyl |
The unique substitution pattern of this compound influences both its reactivity and biological activity, highlighting its potential as a valuable compound for further research.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.
- Antimicrobial Studies : Research indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
- Inflammation Modulation : Investigations into the inflammatory response revealed that this compound could modulate cytokine production, offering insights into its use in treating inflammatory diseases.
Properties
IUPAC Name |
N-benzyl-6-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFPUIPIOPYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396203 | |
Record name | N-benzyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61667-16-1 | |
Record name | 6-Chloro-N-(phenylmethyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61667-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-6-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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